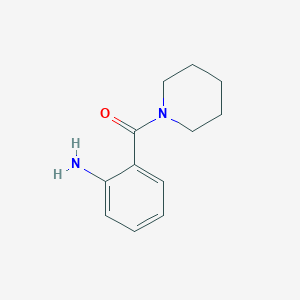
(2-Aminophenyl)(piperidin-1-yl)methanone
Cat. No. B1268324
Key on ui cas rn:
39630-25-6
M. Wt: 204.27 g/mol
InChI Key: YJTQPHOSNYIGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04610991
Procedure details


A solution of 2.77 kg 1-(2-aminobenzoyl)piperidine in 16 liters of 2-methoxyethanol was heated until solvent distillation was about to begin (125° C. internal temperature). A solution of 2.1 kg 4-chloropyridine hydrochloride in 21 liters of 2-methoxyethanol was then slowly added over a period of one hour during which 4 liters of distillate was collected. Heating was continued for another hour while 16 liters of distillate was collected. The reaction mixture was concentrated in vacuo, and the thick residue was dissolved in 10 liters of water. Sodium acetate trihydrate (1.85 kg) was added and the solution washed three times with 3 liters of isopropyl acetate and decolorized with activated charcoal. The aqueous solution was made basic (pH>10) by dropwise addition of sodium hydroxide solution. Seeding during the addition generated a precipitate. A small amount of acetic acid was added to lower the pH to 8.5-9, and after 30 minutes of stirring the product was collected, washed with water and air dried to give 2.51 kg of 1-[2-(4-pyridinylamino)benzoyl]piperidine, m.p. 152°-153° C. The latter product was further purified by recrystallization from acetone to give the compound with m.p. 154°-155° C.


Name
4-chloropyridine hydrochloride
Quantity
2.1 kg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].Cl.Cl[C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1>COCCO>[N:21]1[CH:22]=[CH:23][C:18]([NH:1][C:2]2[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=2[C:4]([N:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[O:5])=[CH:19][CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.77 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)N2CCCCC2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
16 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|
Step Two
|
Name
|
4-chloropyridine hydrochloride
|
|
Quantity
|
2.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
21 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after 30 minutes of stirring the product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(125° C. internal temperature)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another hour while 16 liters of distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the thick residue was dissolved in 10 liters of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium acetate trihydrate (1.85 kg) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed three times with 3 liters of isopropyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by dropwise addition of sodium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Seeding during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A small amount of acetic acid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)NC1=C(C(=O)N2CCCCC2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.51 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
